2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid

Description

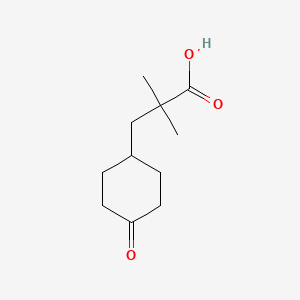

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid is a branched-chain carboxylic acid featuring a propanoic acid backbone substituted with two methyl groups at the 2nd carbon and a 4-oxocyclohexyl group at the 3rd position. The 4-oxocyclohexyl moiety introduces a ketone functional group within the cyclohexane ring, influencing its stereochemical and electronic properties.

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2,2-dimethyl-3-(4-oxocyclohexyl)propanoic acid |

InChI |

InChI=1S/C11H18O3/c1-11(2,10(13)14)7-8-3-5-9(12)6-4-8/h8H,3-7H2,1-2H3,(H,13,14) |

InChI Key |

OGISQKQKYHTUCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCC(=O)CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and 2,2-dimethylpropanoic acid.

Formation of Intermediate: Cyclohexanone undergoes a reaction with a suitable reagent to form a 4-oxocyclohexyl intermediate.

Coupling Reaction: The intermediate is then coupled with 2,2-dimethylpropanoic acid under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(4-oxocyclohexyl)propanoic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

3-(4-Oxocyclohexyl)propionic Acid (CAS 4883-70-9)

- Structure: Lacks the two methyl groups at the 2nd carbon of the propanoic acid chain.

- Molecular Weight : 133.19 g/mol (vs. higher for the target compound due to additional methyl groups).

- The cyclohexyl ketone moiety is retained, suggesting similar solubility in non-polar solvents .

3-(2-Oxocyclohexyl)propanoic Acid (CAS 2275-26-5)

- Structure : Features a 2-oxocyclohexyl substituent instead of 4-oxocyclohexyl.

- Molecular Weight : 170.21 g/mol.

- Key Differences : The ketone group at the 2nd position of the cyclohexane ring alters ring conformation and electronic distribution. This positional isomer may exhibit distinct reactivity in oxidation or reduction reactions compared to the 4-oxo derivative .

Functional Group Variations

2,2-Dimethyl-3-(4-nitrophenyl)propanoic Acid (CAS 857771-08-5)

- Structure : Replaces the 4-oxocyclohexyl group with a 4-nitrophenyl group.

- Molecular Weight : 223.22 g/mol.

- Key Differences: The nitro group is strongly electron-withdrawing, increasing acidity (pKa likely lower than the target compound). Aromatic nitro groups enhance UV absorption, making this compound useful in spectroscopic analysis. Potential carcinogenicity, as noted for structurally related nitroaromatics .

2,2-Dimethyl-3-(methylsulfonyl)propanoic Acid (CAS 5324-67-4)

- Structure : Substitutes the cyclohexyl group with a methylsulfonyl group.

- Molecular Weight : 180.22 g/mol.

- Key Differences :

3-[1-[(4-Chlorophenyl)methyl]-2-oxocyclohexyl]propanoic Acid (CAS 1770-35-0)

- Structure : Incorporates a 4-chlorobenzyl group on the cyclohexane ring.

- Requires stringent handling protocols (e.g., gloves, goggles) similar to hazardous propionic acid derivatives .

2-(2,4-Dichlorophenoxy)propionic Acid

- Structure: A phenoxypropionic acid herbicide analog.

Research Implications

- Synthetic Applications : The 4-oxocyclohexyl group in the target compound may facilitate cycloaddition or ring-opening reactions, distinguishing it from nitro- or sulfonyl-substituted analogs.

- Biological Activity : Compared to chlorophenyl or nitroaromatic derivatives, the target compound’s cyclohexyl ketone may reduce toxicity risks but limit bioactivity in certain pharmacological contexts.

- Safety Protocols : While specific hazard data for the target compound are unavailable, precautions for structurally related propionic acids (e.g., skin protection, ventilation) should be adopted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.